

Robinetin structure-activity relationship for antioxidant effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Robinetin*

Cat. No.: B1679494

[Get Quote](#)

An In-Depth Technical Guide to the Structure-Activity Relationship of **Robinetin** for Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetin (3,7,3',4',5'-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, found in various plants, notably in the heartwood of *Robinia pseudoacacia*.^[1] Like many polyphenolic compounds, **robinetin** has garnered significant scientific interest due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.^{[2][3]} Its potent antioxidant potential is central to many of its therapeutic properties, stemming from its ability to neutralize free radicals and chelate transition metals.^[1] ^[4]

Understanding the precise relationship between **robinetin**'s molecular structure and its antioxidant capacity is crucial for the rational design of novel, more effective antioxidant agents and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **robinetin**, details common experimental protocols for its evaluation, presents quantitative data, and visualizes key mechanisms and workflows.

Core Chemical Structure and Key Features

The antioxidant activity of flavonoids is fundamentally linked to their chemical structure. The core flavonoid skeleton consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyrone ring (C).[4]

Robinetin's structure is characterized by:

- A-Ring: Hydroxyl groups at positions 5 and 7.
- B-Ring: Three hydroxyl groups at positions 3', 4', and 5'. This arrangement is a key determinant of its high antioxidant capacity.[5]
- C-Ring: A hydroxyl group at position 3, a carbonyl group at position 4, and a double bond between carbons 2 and 3.[6]

These features, particularly the number and arrangement of hydroxyl (-OH) groups, are the primary determinants of its radical scavenging and metal-chelating abilities.[4][7]

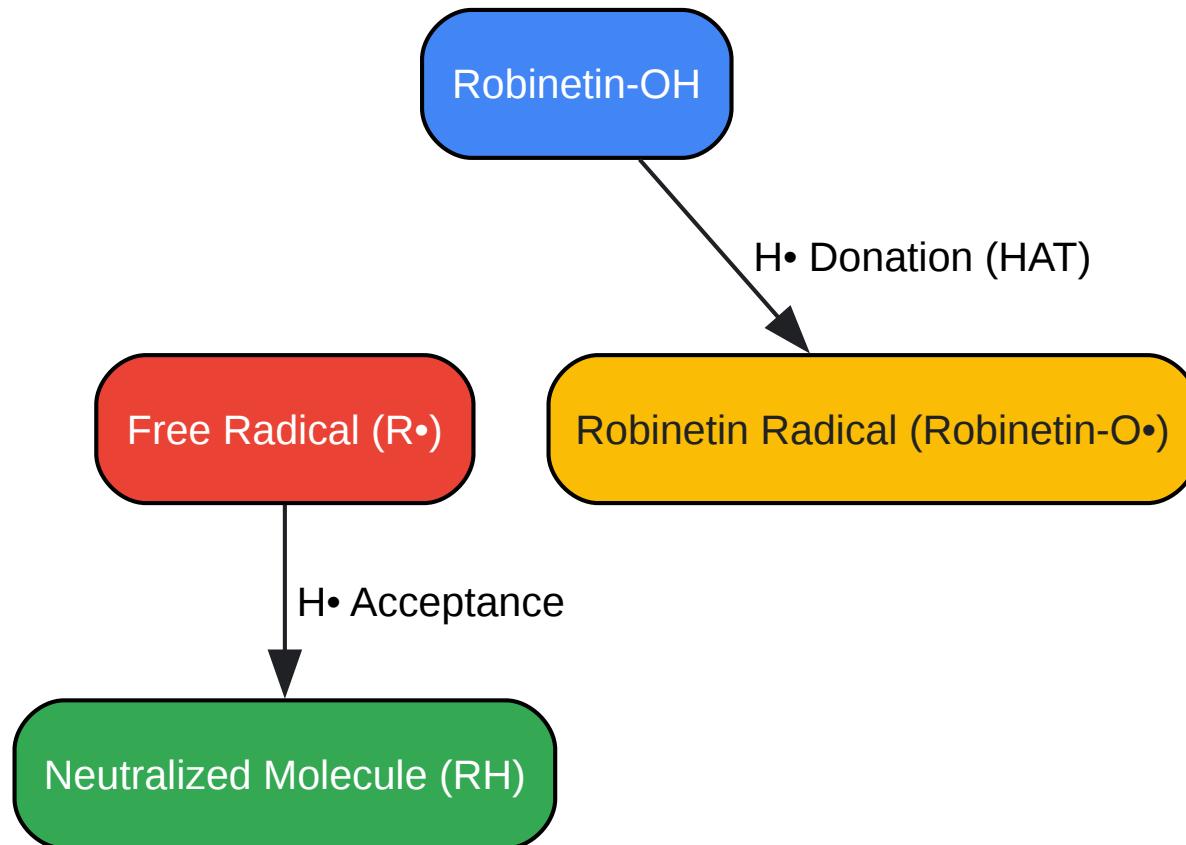
Figure 1: Chemical Structure of **Robinetin**.

Structure-Activity Relationship (SAR) for Antioxidant Effects

The antioxidant efficacy of **robinetin** is not merely a consequence of possessing multiple hydroxyl groups, but is intricately tied to their specific placement on the flavonoid backbone.

Key SAR determinants include:

- B-Ring Hydroxylation Pattern: The 3',4',5'-trihydroxyl configuration on the B-ring is a critical feature. The ortho-dihydroxy (catechol) structure at the 3' and 4' positions, in particular, significantly enhances antioxidant activity by increasing the stability of the resulting radical through electron delocalization and facilitating the donation of hydrogen atoms.[8][9] The presence of a third hydroxyl group at the 5' position further potentiates this effect.[5]
- 4'-OH Group Reactivity: Computational studies using density functional theory (DFT) have identified the 4'-OH group as the most reactive site for hydrogen atom donation.[1][10] This makes it the primary point of interaction for neutralizing free radicals. The order of reactivity for the hydroxyl groups is generally 4'-OH > 3'-OH > 3-OH > 5'-OH > 7-OH.[10]


- C-Ring Unsaturation and Carbonyl Group: The double bond between C2 and C3 in the C-ring, in conjugation with the 4-keto group, allows for electron delocalization across the molecule. This structural feature is crucial for stabilizing the flavonoid phenoxyl radical formed after scavenging a free radical, thereby increasing the antioxidant capacity.[6][8]
- 3-Hydroxyl Group: The -OH group at the C3 position participates in radical scavenging and is considered an important feature for high antioxidant activity, particularly when the B-ring's scavenging potential is less pronounced.[8][9]
- Metal Chelation: The 3-hydroxyl and 4-keto groups, as well as the 5-hydroxyl and 4-keto groups on the C and A rings, form key sites for chelating transition metal ions like iron (Fe^{2+}) and copper (Cu^{2+}).[1] By sequestering these ions, **robinetin** prevents them from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals.

Mechanisms of Antioxidant Action

Robinetin employs several mechanisms to exert its antioxidant effects, primarily centered on neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The three primary radical scavenging mechanisms are:

- Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This is considered the most energetically favorable and thus the most probable pathway for **robinetin**.[1][10]
- Single-Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and a radical anion. The flavonoid radical cation then loses a proton to become a stable radical.[1]
- Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial deprotonation of a hydroxyl group to form a flavonoid anion, which then donates an electron to the free radical.[1]

[Click to download full resolution via product page](#)

Figure 2: Hydrogen Atom Transfer (HAT) Mechanism.

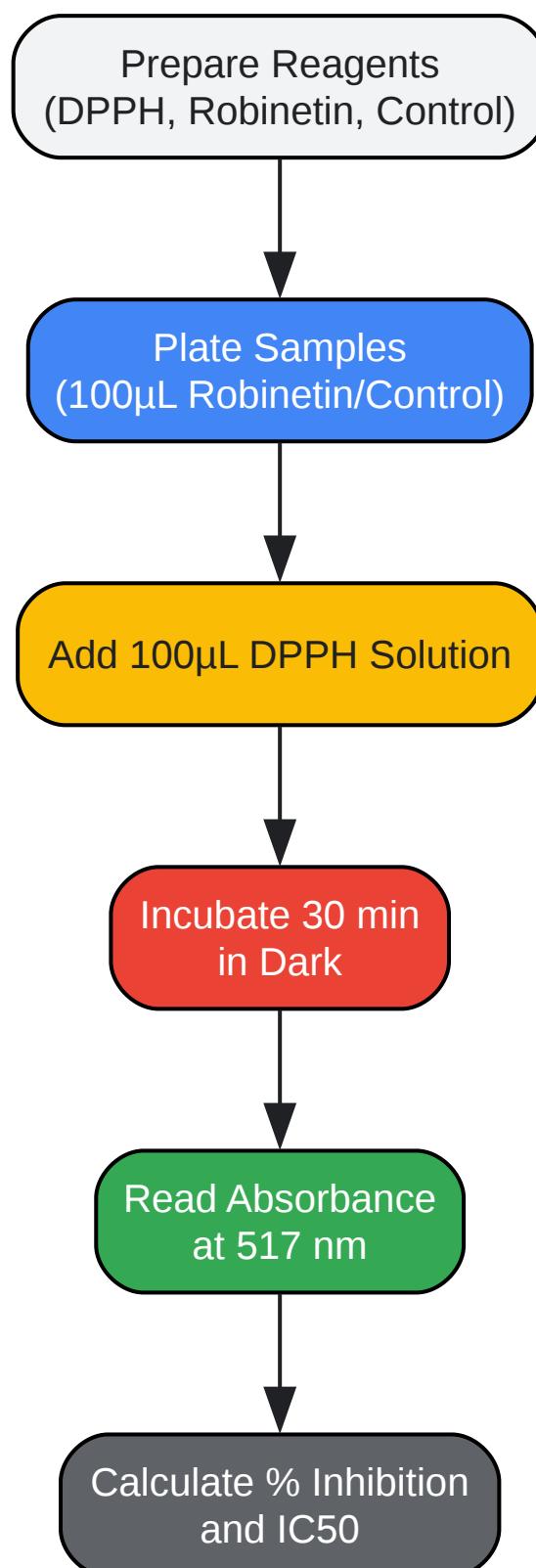
Quantitative Antioxidant Activity Data

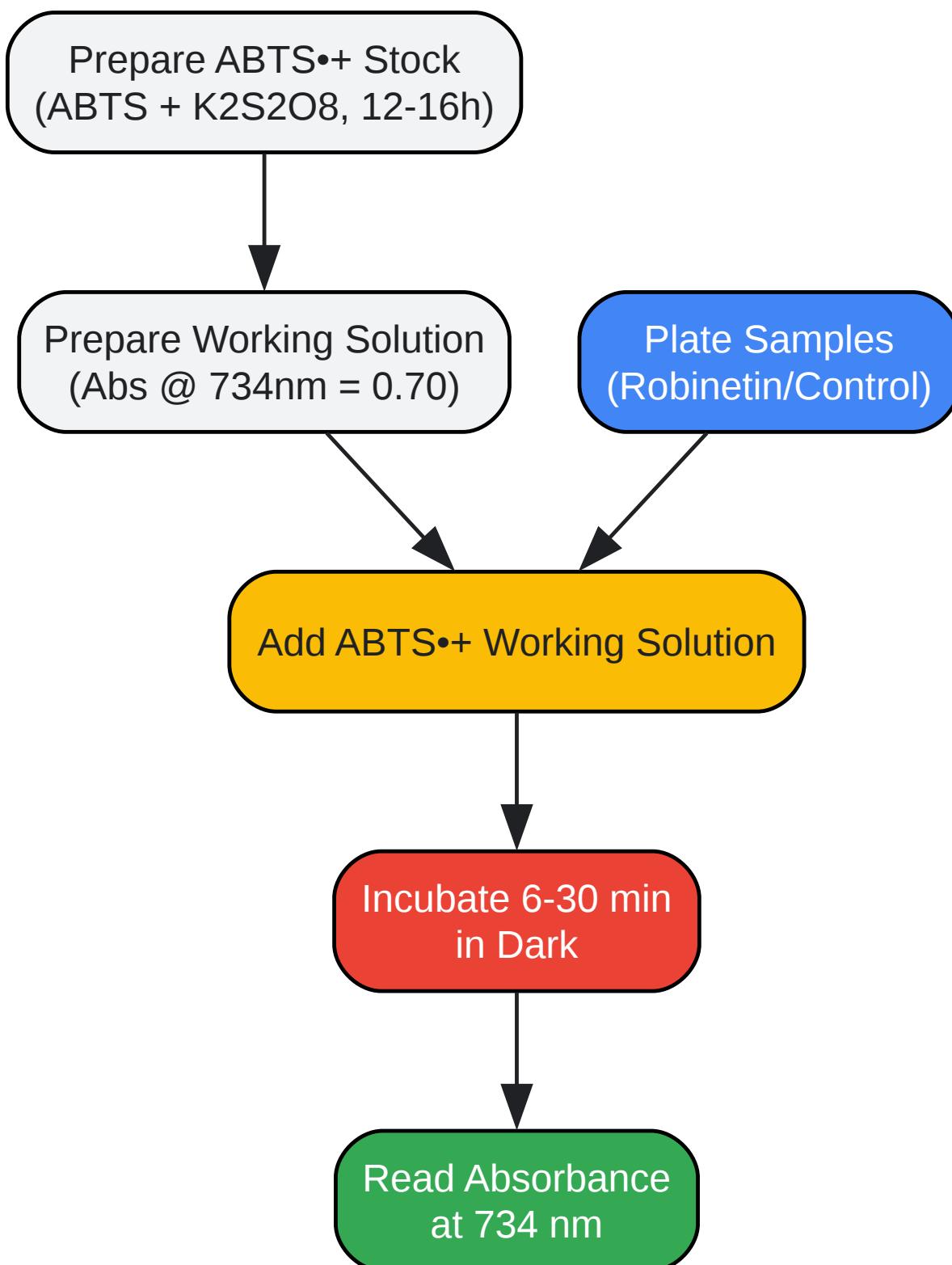
Direct quantitative antioxidant data for **robinetin** can be limited in comparative studies. The table below includes data for **robinetin** and structurally similar flavonoids to provide context for its potency. Lower IC₅₀ (half-maximal inhibitory concentration) values indicate greater antioxidant activity.

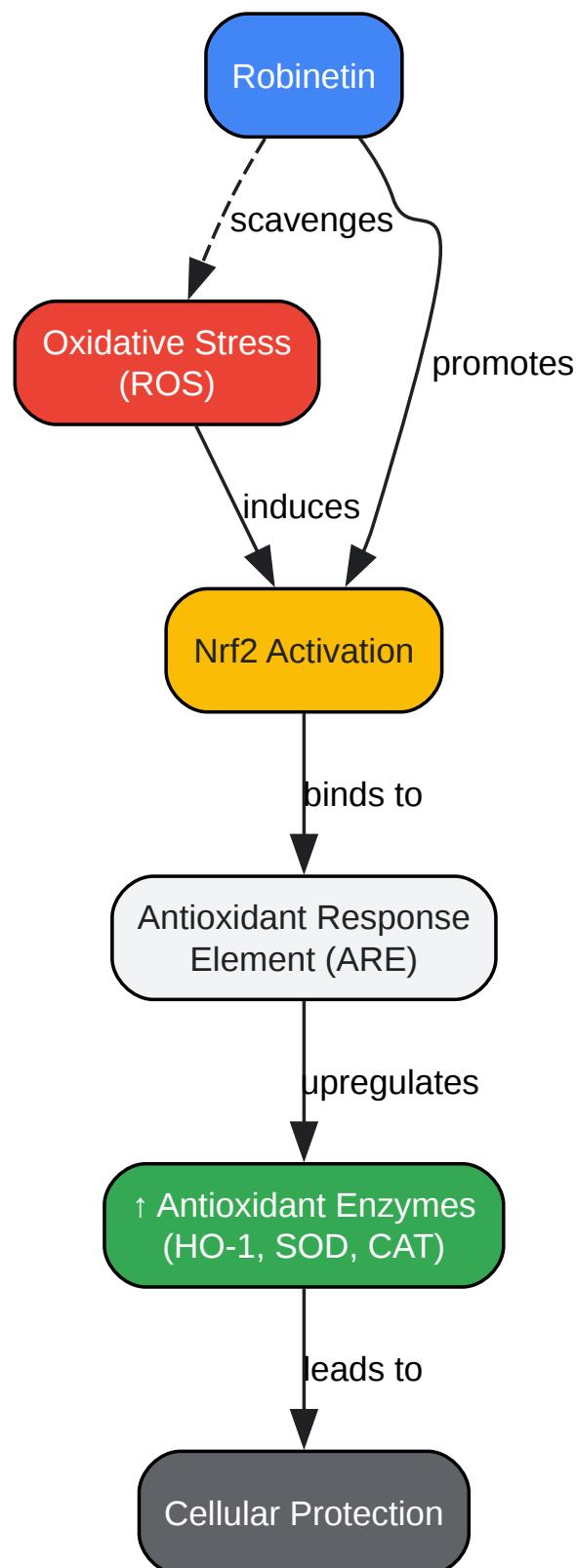
Antioxidant Assay	Compound	IC ₅₀ / Activity Value	Reference Compound	IC ₅₀ / Activity Value
DPPH Radical Scavenging	Delphinidin (similar B-ring)	~5-10 µM	Ascorbic Acid	32.89 µM[5]
DPPH Radical Scavenging	Quercetin	5.5 µM[5]	-	-
β-carotene-linoleic acid	Robinetin	61.7% inhibition	-	-
β-carotene-linoleic acid	Quercetin	63.6% inhibition[11]	-	-
β-carotene-linoleic acid	Myricetin	18.4% inhibition[11]	-	-

Note: Values can vary significantly based on specific experimental conditions.

Detailed Experimental Protocols


Standardized *in vitro* assays are essential for quantifying and comparing the antioxidant activity of compounds like **robinetin**.


DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay


This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

- Materials and Reagents:
 - Test Compound: **Robinetin**
 - DPPH (2,2-diphenyl-1-picrylhydrazyl)
 - Solvent: Spectrophotometric grade methanol or ethanol[12]

- Positive Control: Ascorbic acid or Trolox[\[12\]](#)
- 96-well microplate or quartz cuvettes
- Microplate reader or UV-Vis spectrophotometer
- Reagent Preparation:
 - DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark, amber bottle.[\[5\]](#)[\[12\]](#)
 - Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of **robinetin** in the chosen solvent. From this, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[\[12\]](#)
 - Positive Control Solution: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox, identical to the test compound.[\[12\]](#)
- Assay Procedure (96-Well Plate Method):
 - Add 100 µL of the various **robinetin** dilutions to respective wells.
 - Add 100 µL of the positive control dilutions to separate wells.
 - For sample blanks, add 100 µL of each **robinetin** dilution to separate wells, followed by 100 µL of the solvent (instead of DPPH).
 - For the negative control, add 100 µL of the solvent to designated wells.
 - Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[\[12\]](#)
 - Incubate the plate in the dark at room temperature for 30 minutes.[\[5\]](#)[\[14\]](#)
 - Measure the absorbance at approximately 517 nm.[\[13\]](#)[\[14\]](#)
- Calculation: $\% \text{ Inhibition} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC_{50} value is determined by plotting the percentage of inhibition against the compound concentration.[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fisetin and Robinetin antiradical activity under solvent effect: density functional theory study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Robinetin structure-activity relationship for antioxidant effects]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679494#robinetin-structure-activity-relationship-for-antioxidant-effects\]](https://www.benchchem.com/product/b1679494#robinetin-structure-activity-relationship-for-antioxidant-effects)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com